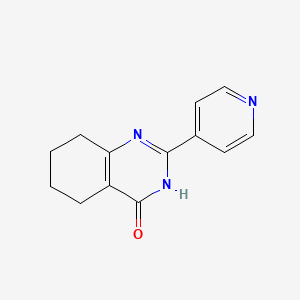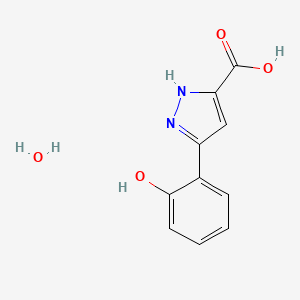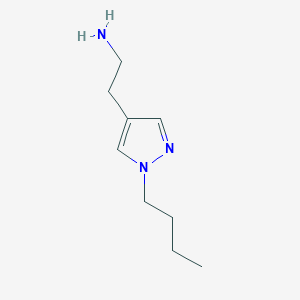
2-(1-butyl-1H-pyrazol-4-yl)ethan-1-amine
Descripción general
Descripción
The compound “2-(1-butyl-1H-pyrazol-4-yl)ethan-1-amine” is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . Pyrazoles are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of “2-(1-butyl-1H-pyrazol-4-yl)ethan-1-amine” would consist of a pyrazole ring attached to an ethan-1-amine group with a butyl group attached to the pyrazole ring .Chemical Reactions Analysis
Again, while specific chemical reactions involving “2-(1-butyl-1H-pyrazol-4-yl)ethan-1-amine” are not available, pyrazole derivatives are known to participate in a variety of chemical reactions, including cycloaddition reactions .Aplicaciones Científicas De Investigación
Catalysis and Polymerization
- Pyrazolylamine ligands, including derivatives similar to the compound , have been utilized in nickel(II) catalyzed oligomerization and polymerization of ethylene. The reactions' products were influenced by the choice of co-catalyst and solvent, demonstrating these complexes' ability to catalyze the formation of butene, hexene, and polyethylene with varying molecular weights (Obuah et al., 2014).
Antibacterial Activity
- A series of novel derivatives synthesized from 2-(1-butyl-1H-pyrazol-4-yl)ethan-1-amine showed antibacterial activity. The synthesis process involved the O-alkylation of an intermediate with various aryl alcohols, leading to compounds evaluated for their antibacterial properties (Prasad, 2021).
Copolymerization of CO2 and Cyclohexene Oxide
- Zinc(II) carboxylate complexes derived from pyrazolyl ethylamine ligands were tested as catalysts for the copolymerization of CO2 and cyclohexene oxide. These complexes facilitated the formation of poly(cyclohexene carbonate) under solvent-free conditions, highlighting their potential in creating environmentally friendly polymers (Matiwane et al., 2020).
Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels
- Radiation-induced hydrogels were modified through condensation with various amines, including 2-(1-butyl-1H-pyrazol-4-yl)ethan-1-amine derivatives. These modifications enhanced the hydrogels' swelling properties and thermal stability, indicating potential for medical applications (Aly & El-Mohdy, 2015).
Synthesis and Evaluation of Anticancer Agents
- Pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives, designed and synthesized from the core structure of 2-(1-butyl-1H-pyrazol-4-yl)ethan-1-amine, were evaluated for their anticancer activity. Some of these compounds showed promising cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents (Alam et al., 2018).
Safety And Hazards
Propiedades
IUPAC Name |
2-(1-butylpyrazol-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-2-3-6-12-8-9(4-5-10)7-11-12/h7-8H,2-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOSQHZSJANEEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C=N1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-butyl-1H-pyrazol-4-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



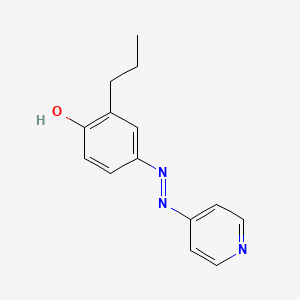
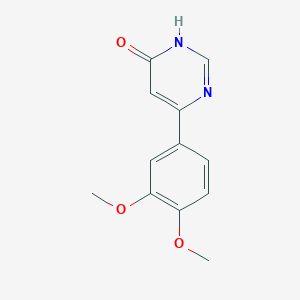
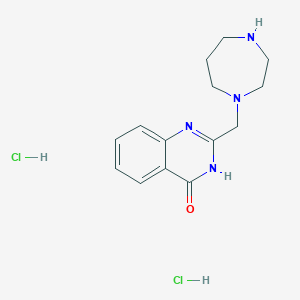
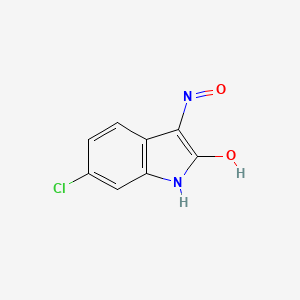
![6-fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1489703.png)
![1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B1489704.png)
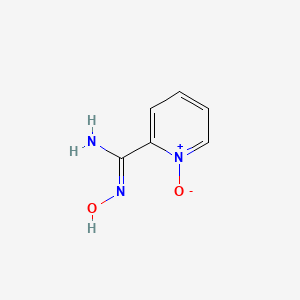
![Methyl 4-{[(5-bromo-2-hydroxyphenyl)methylidene]-amino}-3-fluorobenzoate](/img/structure/B1489708.png)
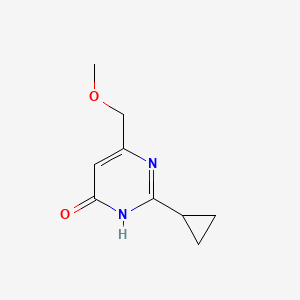
![2-(4-methoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B1489712.png)
![3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]-1H-indole](/img/structure/B1489713.png)
![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indole](/img/structure/B1489715.png)
